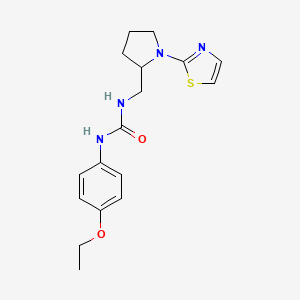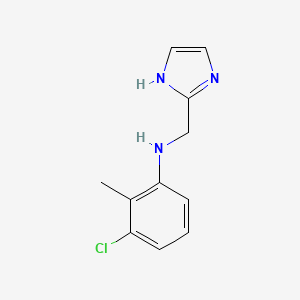![molecular formula C25H24N6O2 B2916132 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207050-70-1](/img/no-structure.png)
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
The compound is related to a broader class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds have been synthesized and studied for various applications, including their antibacterial and antifungal activities. For instance, a study on the synthesis of pyrazoline and pyrazole derivatives, including similar structural motifs, demonstrated antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods. This showcases the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Potential
Research on antipyrine-based heterocycles incorporating pyrazolo[1,5-a][1,2,4]triazine derivatives has been carried out to explore their anticancer and antimicrobial properties. A study detailed the synthesis of these derivatives and their structural elucidation, finding some compounds within this class to possess notable anticancer and antimicrobial activities, indicative of their potential for further drug development (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Applications
Innovative heterocycles that incorporate a thiadiazole moiety have been synthesized for use against agricultural pests, such as the cotton leafworm (Spodoptera littoralis). These compounds, derived from pyrazolo[1,5-a][1,2,4]triazine frameworks, exhibit promising insecticidal properties, demonstrating the compound's potential in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticonvulsant Activity
The structural analogs of the compound, particularly those featuring the 1,2,4-triazole ring, have been investigated for their anticonvulsant activity. This research suggests that the presence of specific heterocyclic rings in the compound's structure can lead to significant anticonvulsant effects, with certain derivatives showing superior activity. This highlights the potential for developing new anticonvulsant drugs based on modifications of this chemical structure (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Antimicrobial and Antioxidant Properties
Further studies on thiophene-based heterocycles, including pyrazolo[1,5-a][1,2,4]triazine derivatives, have shown antimicrobial and antioxidant activities. These compounds have been evaluated for their efficacy against various bacterial and fungal species, with some derivatives exhibiting activities surpassing that of standard drugs like Amphotericin B. This underscores the compound's potential in antimicrobial and antioxidant applications (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one derivative, which is then coupled with an N-(4-ethylphenyl)acetamide derivative to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "triethylamine", "acetic acid", "N,N-dimethylformamide", "dimethyl sulfoxide", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. To a solution of 3,4-dimethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.5 g, 10.8 mmol) and sodium ethoxide (0.5 g, 8.6 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the intermediate as a yellow solid (1.6 g, 85% yield).", "Step 2: Synthesis of N-(4-ethylphenyl)acetamide intermediate", "a. To a solution of 4-ethylphenylamine (1.0 g, 7.2 mmol) in acetic anhydride (10 mL), add phosphorus pentoxide (1.5 g, 7.2 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and pour into ice-cold water.", "d. Extract the aqueous layer with chloroform (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and filter.", "f. Concentrate the filtrate under reduced pressure to obtain the intermediate as a yellow oil (1.2 g, 80% yield).", "Step 3: Coupling of intermediates to form final product", "a. To a solution of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (0.5 g, 2.4 mmol) in N,N-dimethylformamide (5 mL), add the N-(4-ethylphenyl)acetamide intermediate (0.6 g, 2.4 mmol), copper(I) iodide (0.1 g, 0.5 mmol), and triethylamine (0.5 mL, 3.6 mmol).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add sodium ascorbate (0.2 g, 1.0 mmol) and stir for an additional 30 minutes.", "d. Pour the reaction mixture into ice-cold water and extract with chloroform (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and filter.", "f. Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS番号 |
1207050-70-1 |
分子式 |
C25H24N6O2 |
分子量 |
440.507 |
IUPAC名 |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6O2/c1-4-18-6-9-20(10-7-18)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,26,32) |
InChIキー |
DUTHZFKHCAOWCL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)
![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)
![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)
